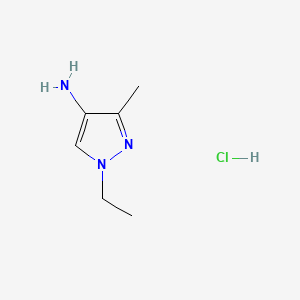

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-9-4-6(7)5(2)8-9;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWIPMKVKGUOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669502 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197230-21-9 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a standard characterization workflow for the heterocyclic compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This molecule belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, data is available for the corresponding dihydrochloride salt. This form is common for improving the stability and solubility of amine-containing compounds. The following table summarizes the available physicochemical data.

| Property | Value | Notes |

| Compound Name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride | Data pertains to the dihydrochloride salt.[1] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | For the dihydrochloride salt.[1] |

| Molecular Weight | 198.09 g/mol | For the dihydrochloride salt.[1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | The compound is noted to be moisture sensitive.[2] |

| InChI Key | BUTOBTHSCSCHMK-UHFFFAOYSA-N | For the dihydrochloride salt.[1] |

| SMILES | Cl.Cl.CCn1cc(N)c(C)n1 | For the dihydrochloride salt.[1] |

| CAS Number | Data not available for this specific isomer | Related isomers have assigned CAS numbers (e.g., 1803601-55-9 for the 3-ethyl-1-methyl isomer hydrochloride).[3] |

Experimental Protocols: A Plausible Synthetic Route

Objective: To synthesize this compound.

Overall Strategy:

-

Step 1: Pyrazole Formation. Synthesis of the 1-Ethyl-3-methyl-1H-pyrazole core via condensation.

-

Step 2: Nitration. Introduction of a nitro group at the C4 position of the pyrazole ring.

-

Step 3: Reduction. Reduction of the 4-nitro group to a 4-amino group.

-

Step 4: Salt Formation. Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.

Detailed Methodology:

-

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

-

To a stirred solution of ethylhydrazine in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound like 2-methyl-3-oxobutanal (or its synthetic equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of starting materials.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude 1-Ethyl-3-methyl-1H-pyrazole, for instance, by vacuum distillation or column chromatography.

-

-

Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add the 1-Ethyl-3-methyl-1H-pyrazole from Step 1 to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

Stir the reaction at a low temperature for a specified period, monitoring the reaction progress.

-

Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid product, wash with cold water, and dry to yield 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.

-

-

Step 3: Reduction to 1-Ethyl-3-methyl-1H-pyrazol-4-amine

-

Dissolve the nitropyrazole from Step 2 in a solvent like ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

-

Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

-

-

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-Ethyl-3-methyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthesis and a general workflow for characterizing a novel compound of this nature.

Caption: A plausible four-step synthesis route for the target compound.

Caption: A standard workflow for characterizing a new chemical entity.

Biological and Medicinal Context

While specific biological activities for this compound have not been detailed in major publications, the aminopyrazole scaffold is a cornerstone in modern drug discovery. Pyrazole derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial activities.[6][7][8] The functional groups on the pyrazole ring—in this case, the ethyl, methyl, and primary amine groups—provide vectors for further chemical modification, making this compound a potentially valuable building block for creating libraries of new chemical entities for high-throughput screening.

Conclusion

This compound is a heterocyclic compound with potential as a synthetic intermediate in pharmaceutical research and development. This guide provides the core available physicochemical data, outlines a chemically sound, multi-step synthesis protocol, and presents a standard workflow for its characterization. The established biological relevance of the aminopyrazole class underscores the potential utility of this and related compounds in the search for novel therapeutic agents.

References

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. agilent.com [agilent.com]

- 7. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural determination is paramount for understanding structure-activity relationships and for drug development. This document outlines the analytical techniques and methodologies used to confirm the molecular structure of the title compound, presenting predicted spectroscopic data and detailed experimental protocols. The guide also visualizes the logical workflow of the structure elucidation process and explores a relevant signaling pathway where pyrazole derivatives have shown activity.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds that are key building blocks in the development of new therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure. Therefore, unambiguous confirmation of the structure is a critical step in the research and development process. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete structure elucidation of this compound.

Molecular Structure:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₄Cl₂N₃

-

Molecular Weight: 198.10 g/mol [2]

-

CAS Number: 1185293-13-3

Predicted Spectroscopic Data

Due to the unavailability of published experimental spectra for this compound, the following tables summarize the predicted quantitative data based on the analysis of structurally similar pyrazole derivatives. This data serves as an illustrative guide for researchers performing this analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-5 | ~7.5 | s | 1H | Pyrazole ring proton |

| -CH₂- (Ethyl) | ~4.1 | q | 2H | Methylene protons |

| -CH₃ (Methyl) | ~2.2 | s | 3H | Methyl protons on pyrazole |

| -CH₃ (Ethyl) | ~1.4 | t | 3H | Methyl protons of ethyl group |

| -NH₃⁺ | ~4.8 | br s | 3H | Ammonium protons |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~148 |

| C-5 | ~130 |

| C-4 | ~110 |

| -CH₂- (Ethyl) | ~45 |

| -CH₃ (Methyl) | ~12 |

| -CH₃ (Ethyl) | ~15 |

Predicted FT-IR Data

Table 3: Predicted FT-IR Characteristic Absorption Bands (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Medium | C=N stretching (pyrazole ring) |

| ~1580 | Medium | N-H bending (amine salt) |

| ~1460 | Medium | C-H bending (CH₂ and CH₃) |

| ~1380 | Medium | C-H bending (CH₃) |

| ~1250 | Medium | C-N stretching |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation (ESI+)

| m/z | Predicted Identity |

| 126.1182 | [M+H]⁺ (free base) |

| 111.0971 | [M+H - CH₃]⁺ |

| 97.0815 | [M+H - C₂H₅]⁺ |

| 82.0659 | [M+H - C₂H₅N]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., DSS or TMSP for D₂O) if quantitative analysis is required.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the beam path and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The mass range should be set to scan from m/z 50 to 500.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of the target compound.

Predicted ¹H-¹³C HSQC Connectivity

Caption: Predicted ¹H-¹³C HSQC correlations for the title compound.

Pyrazole Derivatives in the MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

Conclusion

References

In-Depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this guide primarily focuses on the properties of the more frequently documented 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, a closely related compound. This document also outlines generalized experimental protocols for the synthesis and characterization of this class of compounds and explores their biological significance.

Core Physical and Chemical Characteristics

| Property | Value | Source |

| Chemical Name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride | |

| Molecular Formula | C₆H₁₃Cl₂N₃ | |

| Molecular Weight | 198.09 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C6H11N3.2ClH/c1-3-9-4-6(7)5(2)8-9;;/h4H,3,7H2,1-2H3;2*1H | |

| SMILES | Cl.Cl.CCn1cc(N)c(C)n1 |

Experimental Protocols

Generalized Synthesis of 4-Aminopyrazole Derivatives

The synthesis of 4-aminopyrazole derivatives can be achieved through various methods. A common approach involves the reduction of a corresponding 4-nitropyrazole precursor.

Objective: To synthesize 1-ethyl-3-methyl-1H-pyrazol-4-amine from a 4-nitropyrazole intermediate.

Materials:

-

1-ethyl-3-methyl-4-nitro-1H-pyrazole

-

Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve the 1-ethyl-3-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol.

-

Reduction:

-

Using Tin(II) chloride: Add an excess of Tin(II) chloride dihydrate to the solution and heat the mixture to reflux for several hours.

-

Using Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

-

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

For the Tin(II) chloride reduction, quench the reaction by making the solution basic with a sodium hydroxide solution and extract the product with an organic solvent.

-

For catalytic hydrogenation, filter off the catalyst.

-

-

Purification: Purify the resulting free base, 1-ethyl-3-methyl-1H-pyrazol-4-amine, using column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Determination of Physical Characteristics

The following are generalized protocols for determining the physical properties of amine hydrochloride salts.

Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.

Solubility Assessment:

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample in a vial at a constant temperature (e.g., 25 °C).

-

Observation: Stir or shake the mixture vigorously for a set period. Observe if the solid dissolves completely.

-

Quantification (Optional): If the substance does not fully dissolve, incrementally add more solvent until complete dissolution is achieved to determine the approximate solubility. For precise measurements, analyze the concentration of the saturated solution using techniques like UV-Vis spectroscopy or HPLC.

Biological Context and Signaling Pathways

4-Aminopyrazole derivatives are recognized for their significant biological activities, particularly as inhibitors of various protein kinases.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The 4-aminopyrazole scaffold can serve as a template for the design of potent and selective kinase inhibitors.[1][3]

Caption: Conceptual signaling pathway illustrating the inhibitory action of 4-aminopyrazole derivatives on a kinase cascade.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel pyrazole derivative like this compound.

References

- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1803601-55-9)

A comprehensive overview of the chemical properties, synthesis, and potential biological significance of a novel pyrazole compound for researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a summary of the available information on this compound, including its chemical properties and a generalized approach to its synthesis. Currently, there is a notable lack of in-depth experimental data and biological studies specifically pertaining to this compound in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. The chemical structure reveals a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position, supplied as a hydrochloride salt. The presence of both hydrogen bond donors and acceptors suggests its potential for interaction with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1803601-55-9 | Various Chemical Suppliers |

| Molecular Formula | C₆H₁₂ClN₃ | Aaron Chemicals[1], Biosynth[2] |

| Molecular Weight | 161.63 g/mol | Aaron Chemicals[1], Biosynth[2] |

| Canonical SMILES | CCC1=NN(C=C1N)C.Cl | Biosynth[2] |

| Physical Description | Solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in polar solvents (predicted) | General Chemical Knowledge |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

A plausible synthetic route would likely involve the cyclization of a suitably substituted precursor. A generalized workflow for the synthesis of substituted aminopyrazoles is depicted below. This would typically start from a β-keto nitrile or a similar reactive intermediate, followed by condensation with a hydrazine derivative, and subsequent functional group manipulations.

Caption: Generalized workflow for pyrazole synthesis.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on general pyrazole synthesis principles. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

-

Step 1: Synthesis of a substituted pyrazole precursor. This could involve the reaction of a β-dicarbonyl compound with ethylhydrazine to form the core pyrazole ring.

-

Step 2: Nitration of the pyrazole ring. The formed pyrazole from Step 1 would be subjected to nitration conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.

-

Step 3: Reduction of the nitro group. The 4-nitro-1-ethyl-3-methyl-1H-pyrazole would then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

-

Step 4: Hydrochloride salt formation. The resulting 1-Ethyl-3-methyl-1H-pyrazol-4-amine free base would be dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

-

Purification. The final product would be purified by recrystallization from an appropriate solvent system to yield the desired this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

However, the broader class of pyrazole-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:

-

Anti-inflammatory: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer: Some pyrazoles have shown efficacy as kinase inhibitors or inducers of apoptosis in cancer cell lines.

-

Antimicrobial: The pyrazole nucleus is present in some antibacterial and antifungal agents.

-

Central Nervous System (CNS) Activity: Certain pyrazoles have demonstrated effects on CNS targets.

Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications. A logical workflow for such a screening process is outlined below.

References

Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and structural representation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its hydrochloride salts.

Physicochemical Properties

1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole that is often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is typically available as a hydrochloride salt to improve its stability and handling properties. The most commonly available form is the dihydrochloride salt.

Data Summary

The quantitative data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized in the table below.

| Property | 1-Ethyl-3-methyl-1H-pyrazol-4-amine (Free Base) | 1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ |

| Molecular Weight | 125.17 g/mol [1] | 198.09 g/mol |

| Physical Form | Not specified (likely an oil or low-melting solid) | Solid |

| InChI Key | IHOYUFHPGKNPEJ-UHFFFAOYSA-N (for an isomer) | BUTOBTHSCSCHMK-UHFFFAOYSA-N |

| SMILES String | CCN1C=C(C=N1)NC (for an isomer) | Cl.Cl.CCn1cc(N)c(C)n1 |

Note: Data for the free base is inferred from isomeric compounds and the dihydrochloride salt information.

Structural Information

The core structure consists of a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The hydrochloride salt forms by the protonation of the basic nitrogen atoms.

Chemical Structure Diagram

Caption: Chemical structure of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.

Experimental Protocols: Synthesis of Substituted Pyrazoles

The synthesis of this compound is not explicitly detailed in the provided search results. However, a general approach for the synthesis of substituted pyrazoles can be outlined based on common organic chemistry principles and literature on related compounds. A plausible synthetic route would involve the condensation of a β-keto nitrile with an ethylhydrazine, followed by reduction of the resulting aminopyrazole.

General Synthetic Workflow for Substituted Pyrazoles

Caption: Generalized workflow for the synthesis of aminopyrazole hydrochlorides.

Example Protocol for a Related Pyrazole Synthesis:

A representative synthesis for a substituted aminopyrazole, 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride, is described as follows[2]:

-

A stirred mixture of 3-thiosemicarbazide (0.1 mole) and concentrated hydrochloric acid (1 mL) in absolute ethanol (150 mL) is cooled to 0°C in an ice bath.

-

Ethyl 2-chloroacetoacetate (0.1 mole) is added dropwise to the cooled mixture.

-

The reaction mixture is allowed to warm to ambient temperature, during which the thiosemicarbazide dissolves, the solution turns yellow, and a new precipitate forms.

-

The mixture is then heated at reflux for 3 hours.

-

After reflux, if all the material has not dissolved, the mixture is diluted with water and acidified with 3N hydrochloric acid to dissolve all solids except for sulfur.

-

The solution is filtered, and the filtrate is concentrated in vacuo.

-

The resulting oil is crystallized from acetone to yield the final product.

This protocol illustrates a common strategy for forming the pyrazole ring system, which could be adapted by using different starting materials to achieve the desired 1-ethyl-3-methyl-4-amino substitution pattern.

Applications in Research and Drug Development

Substituted pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. They are key structural motifs in a number of approved drugs. The this compound scaffold can serve as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

-

Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in ATP-competitive kinase inhibitors.

-

Anticancer Agents: Many pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]

-

Anti-inflammatory Agents: The pyrazole structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Some pyrazole derivatives exhibit antibacterial and antifungal properties.[4]

The amine functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from this pyrazole scaffold might interact with a generic signaling pathway, for example, by inhibiting a key kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

References

- 1. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Biological Activity Screening of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct biological activity data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is publicly available. This guide provides a framework for its biological screening based on the activities of structurally related pyrazole derivatives. The experimental protocols and potential mechanisms of action are extrapolated from published research on analogous compounds and should be adapted and validated for the specific target molecule.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] The compound this compound belongs to this versatile class of heterocyclic compounds. Its structural features, including the substituted pyrazole ring and the primary amine, suggest potential for various biological interactions. This document outlines a proposed strategy for the comprehensive biological activity screening of this compound, drawing upon established methodologies for similar pyrazole analogs.

Predicted Biological Activities and Screening Strategy

Based on the extensive literature on pyrazole derivatives, a tiered screening approach is recommended for this compound. The primary focus should be on anti-inflammatory and anticancer activities, with secondary screening for antimicrobial and antioxidant potential.

Workflow for Biological Activity Screening

Caption: Proposed workflow for the biological activity screening of this compound.

Potential Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5]

Table 1: Representative Anti-inflammatory Activity of Related Pyrazole Derivatives

| Compound/Analog | Assay | Target/Enzyme | IC50 / % Inhibition | Reference Compound |

| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | In vivo | ≥84.2% inhibition | Diclofenac |

| Indole-based pyrazoles | Carrageenan-induced paw edema | In vivo | Promising activity | Indomethacin |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | In vitro anti-inflammatory | Not specified | 93.80% inhibition | Diclofenac sodium |

| Pyrazolo[3,4-d]pyrimidinone derivatives | COX-2 Inhibition | COX-2 | IC50: 0.266 µM | Celecoxib |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from studies on other pyrazole derivatives and would need to be optimized.[6]

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Amplector Red reagent.

-

Test compound dissolved in DMSO.

-

Celecoxib (positive control for COX-2), Indomethacin (positive control for COX-1).

-

Assay buffer (e.g., Tris-HCl).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control drugs.

-

In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.

-

Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a defined period (e.g., 10 minutes).

-

Measure the product (e.g., prostaglandin H2) formation, often via a colorimetric or fluorometric method.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Potential Signaling Pathway Involvement in Inflammation

Caption: Simplified diagram of the cyclooxygenase pathway and the potential inhibitory action of the test compound.

Potential Anticancer Activity

Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

Table 2: Representative Anticancer Activity of Related Pyrazole Derivatives

| Compound/Analog | Cell Line | Assay | IC50 / Activity | Reference |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | RKO (colorectal carcinoma) | Cytotoxicity | IC50: 9.9 µM (for compound 3i) | [7] |

| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-based BRD9 binders | HeLa, A375 | Antiproliferative | Promising activity (for compound 5) | [8] |

| Pyrazolo[3,4-b]pyridine derivatives | A172, U87MG, A375, A2058, Panc0504 | Antiproliferative | Not specified | [9] |

Experimental Protocol: In Vitro Antiproliferative Assay (SRB Assay)

This is a common method for assessing cytotoxicity.[9]

-

Objective: To evaluate the antiproliferative effect of this compound on various cancer cell lines.

-

Materials:

-

Selected cancer cell lines (e.g., HeLa, A375, RKO).

-

Appropriate cell culture medium and supplements.

-

Test compound dissolved in DMSO.

-

Doxorubicin or other standard anticancer drug (positive control).

-

Sulforhodamine B (SRB) solution.

-

Trichloroacetic acid (TCA).

-

Tris base solution.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and positive control for a specified duration (e.g., 72 hours).

-

Fix the cells with cold TCA.

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Potential Mechanism of Action in Cancer

Caption: Potential mechanisms of anticancer activity, including induction of cell cycle arrest and apoptosis.

Secondary Screening: Antimicrobial and Antioxidant Activities

Antimicrobial Activity:

Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial and fungal strains.

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbe without compound) and negative (broth only) controls.

-

Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Antioxidant Activity:

The antioxidant potential of pyrazole derivatives has also been reported.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Objective: To assess the free radical scavenging activity of the test compound.

-

Procedure:

-

Prepare different concentrations of the test compound.

-

Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging and the IC50 value. Ascorbic acid is often used as a standard.[7]

-

Conclusion

While direct biological data for this compound is scarce, the extensive research on the pyrazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed screening cascade, starting with anti-inflammatory and anticancer assays, followed by antimicrobial and antioxidant evaluations, offers a comprehensive approach to elucidating its biological profile. The experimental protocols provided herein serve as a foundation for initiating these studies, with the understanding that optimization will be necessary. Further investigation into the specific mechanisms of action will be warranted should promising activity be identified in the initial screens.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

In-depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride Mechanism of Action Studies

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Despite its availability from various chemical suppliers for research purposes, dedicated studies detailing its biological targets, associated signaling pathways, and pharmacological effects could not be identified.

This guide, therefore, serves to highlight the absence of specific data for the target compound and provides a broader context of the known biological activities of the pyrazole scaffold, from which its potential actions might be inferred for future research.

This compound: Current Status

Searches of prominent scientific databases and research publications did not yield any studies that have investigated the mechanism of action of this compound. As such, there is no quantitative data, such as IC50 or Ki values, to summarize, nor are there established experimental protocols for its biological assessment. The compound is primarily listed in chemical supplier catalogs as a research chemical.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

While information on the specific ethyl-methyl-pyrazol-amine derivative is lacking, the core pyrazole structure is a well-established "privileged scaffold" in medicinal chemistry. This designation is due to its versatile synthetic accessibility and its presence in numerous compounds with a wide range of biological activities.

Derivatives of pyrazole have been shown to exhibit a broad spectrum of pharmacological effects, including but not limited to:

-

Anti-inflammatory: Many pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer: The pyrazole nucleus is a key component of several anticancer agents, with mechanisms that can include kinase inhibition and induction of apoptosis.

-

Antimicrobial: Various pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi.

-

Analgesic and Antipyretic: The pyrazole ring is found in several non-steroidal anti-inflammatory drugs (NSAIDs) that possess pain-relieving and fever-reducing properties.

-

Kinase Inhibition: The pyrazole structure is a common feature in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes.

The diverse biological activities of pyrazole derivatives suggest that this compound could potentially interact with a variety of biological targets. However, without specific experimental data, any discussion of its mechanism of action remains speculative.

Future Research Directions

The absence of data on the mechanism of action for this compound presents an open area for investigation. A logical first step for researchers interested in this compound would be to conduct broad biological screening assays.

A suggested initial experimental workflow could be as follows:

Caption: Proposed workflow for elucidating the mechanism of action.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an unexplored small molecule. While the broader family of pyrazole derivatives is rich in biological activity, the specific mechanism of action for this compound remains to be determined. The information presented here underscores the need for foundational research to characterize its pharmacological profile and identify its molecular targets. Until such studies are conducted and published, any application of this compound in targeted research will be based on inference from the wider pyrazole literature rather than direct evidence.

Potential Therapeutic Applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride based on the known biological activities of the broader pyrazole class of compounds. As of the latest literature review, no specific biological data, including therapeutic targets or mechanism of action, is publicly available for this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining hypothetical therapeutic avenues and suggested experimental approaches.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. Molecules incorporating the pyrazole moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects. This diverse activity profile suggests that pyrazole derivatives can be designed to interact with a variety of biological targets. Given this context, this compound, as a member of this chemical class, holds potential for therapeutic development. This guide will explore its hypothetical therapeutic targets and propose experimental workflows for their validation.

Postulated Therapeutic Targets

Based on the activities of structurally related pyrazole-containing compounds, several potential therapeutic targets can be postulated for this compound. These include, but are not limited to, protein kinases, inflammatory enzymes, and receptors involved in neurological pathways.

Protein Kinase Inhibition

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Hypothetical Targets:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key drivers of angiogenesis and tumor growth.

-

Non-Receptor Tyrosine Kinases: Including members of the Src family kinases and Bruton's tyrosine kinase (BTK), which play significant roles in cancer cell signaling and immune cell function.

-

Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, and Mitogen-Activated Protein Kinases (MAPKs) like p38, which are involved in inflammatory signaling.

A proposed signaling pathway that could be targeted by this compound is the generic receptor tyrosine kinase pathway illustrated below.

Modulation of Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing drugs are well-documented. These compounds often target key enzymes in inflammatory cascades.

Hypothetical Targets:

-

Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2 over COX-1 is a common mechanism for anti-inflammatory drugs with reduced gastrointestinal side effects.

-

Lipoxygenase (LOX) Enzymes: Inhibition of 5-LOX can reduce the production of leukotrienes, which are potent inflammatory mediators.

-

Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a key intracellular second messenger that can suppress inflammation.

Proposed Experimental Workflows

To investigate the potential therapeutic targets of this compound, a systematic experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Initial Target Screening

A broad in vitro screening approach is recommended to identify initial "hits."

Table 1: Suggested Initial Screening Panels

| Panel Type | Description | Key Information Gained |

| Kinase Panel | A comprehensive panel of recombinant human protein kinases (e.g., >400 kinases) to assess inhibitory activity at a fixed concentration (e.g., 1 or 10 µM). | Identification of potential kinase targets. |

| Enzyme Panel | A panel of enzymes relevant to inflammation (e.g., COX-1, COX-2, 5-LOX, PDE4) and other disease areas. | Identification of non-kinase enzyme targets. |

| Receptor Binding Panel | A panel of common G-protein coupled receptors (GPCRs) and ion channels. | Assessment of off-target effects and potential neurological targets. |

Cell-Based Functional Assays

Parallel to biochemical screening, the compound should be evaluated in various cell-based assays to assess its functional effects.

Table 2: Recommended Cell-Based Assays

| Assay Type | Cell Line(s) | Endpoint Measurement | Potential Indication |

| Cancer Cell Proliferation | A panel of cancer cell lines (e.g., NCI-60) | Cell viability (e.g., MTT, CellTiter-Glo) | Anticancer activity |

| Cytokine Release | LPS-stimulated PBMCs or macrophages | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) measured by ELISA. | Anti-inflammatory activity |

| Neuronal Viability | Neuronal cell lines (e.g., SH-SY5Y) | Cell viability in the presence of a neurotoxin. | Neuroprotective effects |

Hit Confirmation and Mechanistic Studies

Positive hits from the initial screens should be followed up with more detailed studies.

Experimental Protocols:

-

IC50/EC50 Determination: For any confirmed hits, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) in cell-based assays. This involves serially diluting the compound and measuring its effect at each concentration.

-

Mechanism of Action Studies:

-

Western Blotting: To confirm the inhibition of a specific signaling pathway in cells. For example, if a kinase is identified as a target, the phosphorylation status of its downstream substrates can be assessed by Western blot analysis.

-

Target Engagement Assays: Techniques such as cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the intended target in a cellular context.

-

Gene Silencing (siRNA/shRNA): To validate that the observed cellular phenotype is dependent on the identified target. Knockdown of the target protein should phenocopy the effect of the compound.

-

Conclusion

While there is currently no specific biological data available for this compound, its chemical structure places it within a class of compounds with significant therapeutic potential. The hypothetical targets and experimental workflows outlined in this guide provide a rational starting point for the investigation of this molecule. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in elucidating its pharmacological profile and identifying its potential as a novel therapeutic agent. Researchers are encouraged to use this guide as a framework for their investigations, with the understanding that the specific biological activities of this compound remain to be determined.

In Vitro Evaluation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Methodological Guide

Disclaimer: As of December 2025, publicly accessible research literature and patents do not contain specific in vitro evaluation data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is therefore intended to serve as a comprehensive methodological framework for researchers, scientists, and drug development professionals. The experimental protocols, data presentation, and potential mechanisms of action are based on established evaluation practices for analogous pyrazole-based compounds with demonstrated biological activities.

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The strategic in vitro evaluation of a novel pyrazole derivative, such as this compound, is a critical first step in elucidating its potential as a therapeutic agent. This document outlines a series of recommended in vitro assays and methodologies to comprehensively characterize its biological profile.

Prioritization of Initial Screening Targets

Based on the broad spectrum of activities associated with pyrazole derivatives, a tiered approach to in vitro screening is recommended. Initial efforts should focus on areas where pyrazoles have shown significant promise:

-

Anticancer Activity: Evaluation against a panel of human cancer cell lines is a primary starting point.

-

Anti-inflammatory Activity: Assays to determine the inhibition of key inflammatory mediators and enzymes are crucial.

-

Antimicrobial Activity: Screening against a representative panel of pathogenic bacteria and fungi can reveal potential anti-infective properties.

-

Enzyme Inhibition: Given that many pyrazole-containing drugs are enzyme inhibitors (e.g., COX-2, kinases), screening against relevant enzyme targets is warranted.

Recommended In Vitro Assays and Experimental Protocols

Anticancer Activity Evaluation

A fundamental component of the in vitro assessment is to determine the cytotoxic and antiproliferative effects of the compound.

a) Cytotoxicity/Antiproliferative Assays:

-

Objective: To quantify the concentration-dependent inhibitory effect of the compound on the growth of various cancer cell lines.

-

Recommended Cell Lines: A standard panel, such as the NCI-60, or a custom panel including representatives from major cancer types (e.g., breast: MCF-7; prostate: DU145; colon: HCT116; lung: A549; melanoma: A375). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

-

Experimental Protocol (MTT Assay):

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

b) Apoptosis and Cell Cycle Analysis:

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.

-

Experimental Protocol (Flow Cytometry with Annexin V/PI Staining):

-

Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

-

Anti-inflammatory Activity Evaluation

a) COX Enzyme Inhibition Assay:

-

Objective: To assess the inhibitory effect of the compound on cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

-

Experimental Protocol (Enzyme Immunoassay - EIA):

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) in a reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: After a set incubation period, quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive EIA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

b) Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Objective: To measure the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Experimental Protocol (Griess Assay):

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

-

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | Data |

| DU145 | Prostate Carcinoma | Data |

| HCT116 | Colorectal Carcinoma | Data |

| A549 | Lung Carcinoma | Data |

| Fibroblast | Normal | Data |

| IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure. Values are presented as mean ± standard deviation from three independent experiments. |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Target | IC₅₀ (µM) ± SD |

| COX-1 Inhibition | Enzyme | Data |

| COX-2 Inhibition | Enzyme | Data |

| NO Inhibition | RAW 264.7 Cells | Data |

| IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity or nitric oxide production by 50%. Values are presented as mean ± standard deviation from three independent experiments. |

Visualization of Methodologies and Potential Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways that may be modulated by pyrazole derivatives.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

A Technical Guide to the Discovery and Synthesis of Novel 4-Amino-(1H)-pyrazole Derivatives as Potent JAK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the design, synthesis, and evaluation of a promising class of pyrazole derivatives: 4-amino-(1H)-pyrazoles targeting the Janus kinase (JAK) family of enzymes. Dysregulation of the JAK/STAT signaling pathway is a critical factor in the progression of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[1][2] This document details the synthetic methodologies, presents key biological data, and illustrates the underlying mechanism of action for this novel class of compounds.

Introduction to Pyrazole Derivatives as Kinase Inhibitors

Pyrazole, a five-membered heterocyclic diamine ring, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and ability to form multiple hydrogen bonds with biological targets.[3][4][5] This has led to the development of numerous pyrazole-containing drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6]

In recent years, the focus has intensified on pyrazole derivatives as inhibitors of protein kinases.[7][8] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling, which governs cell growth, survival, and immune responses.[9][10] The constitutive activation of the JAK/STAT pathway is linked to hematologic malignancies and solid tumors, making JAK inhibitors a highly sought-after class of anticancer agents.[1][11] This guide focuses on a series of 4-amino-(1H)-pyrazole derivatives designed to potently and selectively inhibit JAK enzymes.[1][2]

Synthesis of 4-Amino-(1H)-pyrazole Derivatives

The synthesis of the target pyrazole derivatives is achieved through a multi-step process, beginning with commercially available heterocyclic scaffolds. The general workflow involves the sequential substitution of chloro-groups on pyrimidine or related cores with various amines, followed by a final reaction with 4-amino-1H-pyrazole.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process where a di-chloro heterocyclic starting material is first reacted with a selected aromatic amine, followed by a subsequent reaction with 4-amino-1H-pyrazole to yield the final product. Microwave irradiation is utilized in the second step to improve reaction times and efficiency.[12]

Caption: General workflow for the synthesis of 4-amino-(1H)-pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-Based Intermediates (e.g., 2a-m) [1]

-

Reactants: 5-substituted-2,4-dichloropyrimidine and a selected aromatic amine.

-

Solvent & Conditions: The reaction conditions are varied depending on the specific amine used. Common systems include:

-

Ethanol (EtOH) with a base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃), with temperatures ranging from room temperature (r.t.) to 80 °C.

-

N-Methyl-2-pyrrolidone (NMP) with a base like N,N-diisopropylethylamine (DIPEA) at 100 °C.

-

An aqueous solution of hydrochloric acid (HCl) at room temperature or 50 °C.

-

-

Procedure: The appropriate aromatic amine is added to a solution of the dichloropyrimidine in the chosen solvent system. The mixture is stirred for several hours (or days, in some cases) at the specified temperature.

-

Workup: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., water, ethanol), and dried to yield the intermediate compound.

Protocol 2: Synthesis of Final Pyrimidine-Based Pyrazole Derivatives (e.g., 3a-m) [1]

-

Reactants: The intermediate product from Protocol 1 (e.g., 2a-m) and 1H-pyrazol-4-amine.

-

Solvent & Catalyst: n-Butanol (n-BuOH) is used as the solvent with trifluoroacetic acid (TFA) as a catalyst.

-

Procedure: The intermediate, 1H-pyrazol-4-amine, and TFA are combined in n-BuOH. The reaction vessel is sealed and subjected to microwave irradiation at 120 °C for 1 hour.

-

Workup & Purification: The solvent is removed under reduced pressure. The residue is purified using column chromatography on silica gel to afford the final, pure 4-amino-(1H)-pyrazole derivative.

Biological Evaluation and Data

The synthesized compounds were evaluated for their ability to inhibit JAK family kinases and for their antiproliferative activity against various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against JAK1, JAK2, and JAK3 enzymes.

-

Methodology: A standard kinase assay (e.g., using ADP-Glo™ Kinase Assay) is employed.

-

Procedure:

-

The JAK enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.

-

The test compound is added at varying concentrations (typically in a serial dilution).

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).

-

The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent.

-

Data is normalized to control wells (containing DMSO vehicle) and plotted against compound concentration to calculate the IC₅₀ value.

-

Data Summary: Kinase Inhibition and Antiproliferative Activity

The quantitative data for key compounds are summarized below. Compound 3f emerged as a highly potent pan-JAK inhibitor, while compound 11b showed potent and selective antiproliferative effects.[1][2]

Table 1: In Vitro JAK Kinase Inhibition Data

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

|---|---|---|---|

| 3f | 3.4 | 2.2 | 3.5 |

| Ruxolitinib | 3.3 | 3.2 | 428 |

Data sourced from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[1]

Table 2: Antiproliferative Activity (IC₅₀) Against Cancer Cell Lines

| Compound | HEL (μM) | K562 (μM) | PC-3 (μM) | MCF-7 (μM) |

|---|---|---|---|---|

| 3f | 1.15 | 1.32 | 4.31 | 5.42 |

| 11b | 0.35 | 0.37 | >10 | >10 |

| Ruxolitinib | 0.48 | 1.11 | >10 | >10 |

Data sourced from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[1]

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[9][11] Its persistent activation is a known driver of oncogenesis.[1] The synthesized 4-amino-(1H)-pyrazole derivatives exert their anticancer effects by directly inhibiting the kinase activity of JAK enzymes, thereby blocking downstream signaling.

The JAK/STAT Signaling Pathway

The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate STAT proteins (Signal Transducer and Activator of Transcription). These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[9][10][11]

Caption: Inhibition of the JAK/STAT pathway by novel pyrazole derivatives.

By inhibiting JAKs, these pyrazole compounds prevent the phosphorylation of STATs, breaking the signaling chain. This halt in signal transduction prevents the expression of genes that drive tumor cell proliferation and survival, ultimately leading to the observed potent antiproliferative activity.[1]

Conclusion

The 4-amino-(1H)-pyrazole scaffold represents a highly effective framework for the design of potent JAK inhibitors. The synthetic routes are robust and amenable to the creation of diverse chemical libraries. Compounds such as 3f have demonstrated nanomolar potency against JAK1, JAK2, and JAK3, translating into significant antiproliferative effects in various cancer cell lines. These findings underscore the therapeutic potential of this compound class and provide a strong foundation for further optimization and preclinical development of novel pyrazole-based anticancer agents.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

Safety and Toxicity Profile of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available public information regarding the safety and toxicity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and its related compounds. No specific toxicological studies, including LD50, acute or chronic toxicity, mutagenicity, or carcinogenicity, were found for this compound during a comprehensive literature search. The information presented herein is based on data for structurally similar compounds and the general chemical class of aminopyrazoles.

Introduction

This compound is a substituted aminopyrazole. The pyrazole scaffold is a prominent feature in many biologically active compounds and is of significant interest in medicinal chemistry and drug discovery.[1][2] Aminopyrazoles, in particular, are versatile frameworks that have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anti-infective agents.[3][4][5] Given the potential for human exposure in research and pharmaceutical development, understanding the safety and toxicity profile of such compounds is of paramount importance.

This technical guide aims to provide an overview of the known safety information for compounds structurally related to this compound, offering a general perspective on the potential hazards associated with this class of molecules.

Physicochemical Information

Basic physicochemical information for the dihydrochloride salt of the target compound is available from commercial suppliers.

Table 1: Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl₂N₃ | |

| Molecular Weight | 198.09 g/mol | |

| Form | Solid | |

| Storage Class | 11 - Combustible Solids |

Toxicological Data Summary of Structurally Related Compounds

Due to the absence of specific toxicological data for this compound, this section summarizes the available information for related pyrazole derivatives. It is crucial to note that even minor structural modifications can significantly alter the toxicological profile of a compound. Therefore, the data below should be interpreted with caution and considered as indicative rather than definitive for the target compound.

Table 2: GHS Hazard Statements for Selected Pyrazole Derivatives

| Compound | CAS Number | GHS Hazard Statements | Reference |

| Pyrazole | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye damage. Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects. | [6] |

| 3-Amino-1-methyl-1H-pyrazole | 1904-31-0 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | N/A | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8] |

The GHS classifications for these related compounds suggest that the aminopyrazole class may present hazards including skin and eye irritation, and potential for organ toxicity with prolonged exposure.

General Safety and Handling Precautions for Aminopyrazole Derivatives

Based on the Safety Data Sheets (SDS) for related compounds, the following general handling precautions are recommended when working with aminopyrazole derivatives in a laboratory setting.[6][7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

-

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are close to the workstation.

-

-

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Potential Biological Activities and Signaling Pathways of Aminopyrazoles

While no specific signaling pathway information is available for this compound, the broader class of aminopyrazoles has been studied for its interaction with various biological targets. These studies provide a context for potential mechanisms of action and toxicity.

Proposed Experimental Workflow for Toxicity Assessment

For novel compounds like this compound where toxicity data is lacking, a structured experimental approach is necessary to establish a safety profile. The following workflow outlines standard methodologies for assessing the toxicity of a new chemical entity.

Experimental Protocols

6.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-